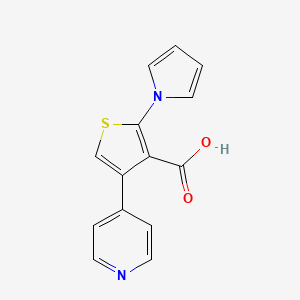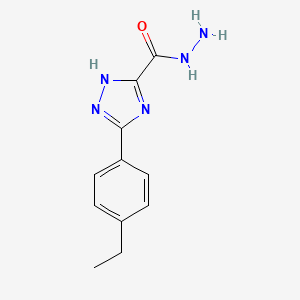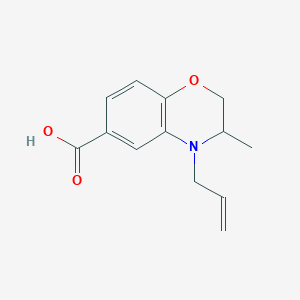![molecular formula C9H13N3 B1392715 4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine CAS No. 1058704-79-2](/img/structure/B1392715.png)
4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Vue d'ensemble
Description
“4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine” is a chemical compound with the molecular formula C9H13N3 . It has been mentioned in the context of being used as SHP2 phosphatase inhibitors .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a sequence of steps including nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine by esters of optically active phenylalanine, reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization, leads to the synthesis of derivatives of 1,2,3,4-tetrahydropyrido .Applications De Recherche Scientifique
- Pyrrolopyrazine derivatives have shown various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Tetrahydropyrido[3,4-d]pyrimidines have been used as HPK1 inhibitors for treating cancer, inflammatory, and autoimmune diseases .
- Poly(3,4-ethylenedioxythiophene) (PEDOT), a similar heterocyclic compound, has been used in antistatic coatings and as cathodes in capacitors .
- PEDOT has also been used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Medicinal Chemistry
Flavor and Fragrance Agents
Antistatic Coatings and Capacitors
Organic Electronics
Photovoltaics and Electrochromic Applications
Anticancer Agents
- Pyrrolopyrazine derivatives have shown various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Tetrahydropyrido[3,4-d]pyrimidines have been used as HPK1 inhibitors for treating cancer, inflammatory, and autoimmune diseases .
- Poly(3,4-ethylenedioxythiophene) (PEDOT), a similar heterocyclic compound, has been used in antistatic coatings and as cathodes in capacitors .
- PEDOT has also been used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Medicinal Chemistry
Flavor and Fragrance Agents
Antistatic Coatings and Capacitors
Organic Electronics
Photovoltaics and Electrochromic Applications
Anticancer Agents
Propriétés
IUPAC Name |
4-ethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-12-7-6-10-8-4-3-5-11-9(8)12/h3-5,10H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUPKCQWZMYGJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392632.png)
![(3,5-Difluorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392633.png)
![3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1392634.png)

![1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392638.png)
![(3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine](/img/structure/B1392640.png)


![N-[4-(Heptyloxy)benzoyl]glycine](/img/structure/B1392645.png)


![(4-Chlorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392652.png)

![tert-Butyl (2-{[2-amino-4-(morpholin-4-ylsulfonyl)phenyl]amino}ethyl)carbamate](/img/structure/B1392655.png)